molecular formula C9H4Cl8O B166222 Isobenzan CAS No. 297-78-9

Isobenzan

Cat. No. B166222
CAS RN: 297-78-9
M. Wt: 411.7 g/mol
InChI Key: LRWHHSXTGZSMSN-UHFFFAOYSA-N
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Description

Isobenzan, also known as Telodrin, is a highly toxic organochloride insecticide . It was produced only from 1958 to 1965 and its use has since been discontinued . It is a persistent organic pollutant that can remain in soil for 2 to 7 years, and the biological half-life of isobenzan in human blood is estimated to be about 2.8 years .


Synthesis Analysis

The precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane can be obtained in two synthetic routes . In a synthesis method report published in 1954, 1,4,5,6,7,7-hexachloro-2,3-bishydroxymethylbicyclo [2,2,1]hept-5-ene is obtained, which is then dehydrated to the precursor . In 1961, a direct preparation of the precursor via a Diels-Alder reaction with hexachlorocyclopentadiene and 2,5-Dihydrofuran was found . The target compound is then synthesized by photochlorination of the precursor .


Molecular Structure Analysis

The IUPAC name of Isobenzan is 1,3,4,5,6,7,8,8-Octachloro-1,3,3a,4,7,7a-hexahydro-4,7-methanoisobenzofuran . The molecular formula is C9H4Cl8O and the molar mass is 411.73 g·mol−1 .


Chemical Reactions Analysis

Isobenzan is relatively stable to acids, but liable to dehydrochlorination under strongly alkaline conditions . The analysis of isobenzan in blood can be carried out according to the method of Richardson et al. (1967) using gas-liquid chromatography with electron-capture determination .


Physical And Chemical Properties Analysis

Isobenzan is a whitish to light-brown crystalline powder with a mild chemical odor . It has a melting point of 121.3 °C and is practically insoluble in water . The relative density is 1.87 and the vapor pressure at 20 °C is 6.7 x 10-4 Pa .

Scientific Research Applications

Use in Agriculture

  • Summary of the Application : Isobenzan is a highly toxic organochloride insecticide . It’s used in agriculture to control pests and ensure high crop productivity .
  • Results or Outcomes : While Isobenzan can effectively control pests, its use has significant environmental implications. It’s a persistent organic pollutant, meaning it doesn’t easily break down in the environment . This can lead to contamination of soil and water, posing risks to human and animal health .

Chemical Properties

  • Summary of the Application : Understanding the chemical properties of Isobenzan is important for its safe and effective use. It’s also crucial for assessing its environmental impact .
  • Methods of Application : Chemical analysis techniques are used to study the properties of Isobenzan. For example, its molecular weight and chemical structure have been determined .
  • Results or Outcomes : Isobenzan has the molecular formula C9H4Cl8O and a molecular weight of 411.751 . Its chemical structure has been identified, which is important for understanding its reactivity and environmental behavior .

Environmental Impact

  • Summary of the Application : Isobenzan is a persistent organic pollutant that can remain in soil for 2 to 7 years . The biological half-life of Isobenzan in human blood is estimated to be about 2.8 years .
  • Methods of Application : Environmental impact assessments often involve soil and water sampling, followed by laboratory analysis to detect the presence and concentration of pollutants .
  • Results or Outcomes : The persistence of Isobenzan in the environment can lead to its accumulation in the food chain, posing risks to human and animal health .

Synthesis

  • Summary of the Application : Isobenzan was produced only in the period from 1958 to 1965 . Its synthesis involves a Diels-Alder reaction with hexachlorocyclopentadiene and 2,5-Dihydrofuran, followed by photochlorination .
  • Methods of Application : The precursor 4,5,6,7,10,10-hexachloro-4,7-endomethylene-4,7,8,9-tetrahydrophthalane can be obtained in two synthetic routes . The target compound is then synthesized by photochlorination of the precursor .
  • Results or Outcomes : The synthesis of Isobenzan provides a practical example of the Diels-Alder reaction, an important method in organic chemistry for the construction of six-membered rings .

Safety And Hazards

Isobenzan is classified as an extremely hazardous substance in the United States . It can affect you when breathed in and by passing through your skin . High exposure to Isobenzan can cause headache, dizziness, irritability, convulsions, seizures, coma, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in arms and legs .

Future Directions

As Isobenzan is a highly toxic and persistent organic pollutant, its use has been discontinued . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . Therefore, the future directions for Isobenzan are likely to be focused on the management and mitigation of its environmental and health impacts.

properties

IUPAC Name

1,3,5,7,8,9,10,10-octachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene
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InChI

InChI=1S/C9H4Cl8O/c10-3-4(11)8(15)2-1(5(12)18-6(2)13)7(3,14)9(8,16)17/h1-2,5-6H
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InChI Key

LRWHHSXTGZSMSN-UHFFFAOYSA-N
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Canonical SMILES

C12C(C(OC1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C9H4Cl8O
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DSSTOX Substance ID

DTXSID3021306
Record name Isobenzan
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Molecular Weight

411.7 g/mol
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Physical Description

Crystals. The technical product is a whitish to light-brown crystalline powder with a mild chemical odor. Used as an insecticide. Not registered as a pesticide in the U.S. (EPA, 1998), White to light brown solid; [HSDB] Colorless crystals; [MSDSonline]
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Solubility

Sol in ether, acetone, benzene, xylene, heavy aromatic naphtha, Greater than 1% in ethanol & kerosene, 25 g/100 ml acetone at 25 °C, 38 g/100 ml benzene at 25 °C, 34 g/100 ml carbon tetrachloride at 25 °C, 2 g/100 ml fuel oil at 25 °C, 34 g/100 ml toluene at 25 °C, 29 g/100 ml xylene at 25 °C., It is soluble in water to about 0.1 mg/L at 20 °C.
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Density

1.87 (EPA, 1998) - Denser than water; will sink, 1.87
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Vapor Pressure

1e-05 mmHg at 77 °F (EPA, 1998), 0.00000292 [mmHg], Vapor pressure = 3X10-6 mm Hg at 20 °C, 2.92X10-6 mm Hg at 20 °C
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Mechanism of Action

The symptoms of poisoning by ... cyclodiene insecticides are characterized by hyperexcitation and convulsions followed by paralysis. ... The cyclodienes endrin, isobenzan, dieldrin and heptachlor expoxide; supressed the GABA induced chloride content /in the chloride channels of dorsal root ganglion neurons of the rat/. The initial transient component of the chloride current was blocked more than the late sustained component. The supression of the GABA mediated synaptic inhibition would cause hyperexcitation of the nervous system. The results are compatible with the convulsant action of these insecticides., Inhibition potency of polychlorocycloalkanes ... for gamma-aminobutyric acid (GABA) dependent chlorine uptake in mouse brains was studied. Brains of male ICR mice were incubated with insecticides and initiated for assay by addition of radioactive chlorine (Cl), sodium chloride, hydrochloric acid, GABA and glucose. Potencies were estimated by determining inhibition of radioactive sulfur tagged t-butyl-bicyclophosphorothionate binding, GABA dependent Cl uptake, and testing mammalian toxicity. Potencies were expressed as concentrations producing 50% inhibition. The most potent inhibitor was 12-ketoendrin, followed by isobenzan, endrin, dieldrin, heptachlor epoxide, aldrin, heptachlor and lindane. ...
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Product Name

Isobenzan

Color/Form

Whitish to light brown powder, Crystals from heptane

CAS RN

297-78-9
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Record name Isobenzan [ISO:BSI]
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Melting Point

248 to 252 °F (EPA, 1998), 120-122 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobenzan
Reactant of Route 2
Reactant of Route 2
Isobenzan

Citations

For This Compound
750
Citations
World Health Organization - 1992 - apps.who.int
… posed by exposure to isobenzan. This cyclodiene insecticide was … and chemical properties of isobenzan and review data on … Other studies reviewed show that isobenzan is readily …
Number of citations: 4 apps.who.int
JM Kelsey, EZ Arlidge - New Zealand Journal of Agricultural …, 1968 - Taylor & Francis
… The insecticide isobenzan‡ applied to pasture for pest … significantly increased after application of isobenzan at 2 lb active … four years after application of isobenzan. In another similar trial …
Number of citations: 24 www.tandfonline.com
GT Brooks, F Barlow, AB Hadaway… - Pesticide …, 1981 - Wiley Online Library
… products of isobenzan (MIS and DIS) were made by photolysis of isobenzan in hexane. Sodium borohydride18 was used in the presence of cyanocobalamin to reduce isobenzan to syn-…
Number of citations: 14 onlinelibrary.wiley.com
DAT Baldry - Bulletin of Entomological Research, 1964 - cambridge.org
… deposits of dieldrin and isobenzan, derived from … isobenzan was found to be approximately half as efficient as dieldrin. It is suggested that because of its poor residual action isobenzan …
Number of citations: 10 www.cambridge.org
GF Burnett, PR Chadwick, AWD Miller… - Bulletin of …, 1964 - cambridge.org
… mile was £224 using dieldrin and £190 using isobenzan. These were the basic costs, … competitive with isobenzan. Owing to the low fly density in the block treated with isobenzan, the …
Number of citations: 12 www.cambridge.org
ブルックスGT - Journal of Pesticide Science, 1980 - jlc.jst.go.jp
A combination of photochemical and reductive dechlorination techniques is used to prepare analogues of dieldrin, endosulfan (α- and β-series) and isobenzan in which the chlorine …
Number of citations: 9 jlc.jst.go.jp
A Moeed - New Zealand journal of experimental agriculture, 1975 - Taylor & Francis
… to determine the effectiveness of isobenzan (‘Telodrin’), fensulfothion (‘Dasanit’), and diazinon (‘Gesapon’) on invertebrates and micro-organisms. Isobenzan provided better control for …
Number of citations: 5 www.tandfonline.com
G Smith, CHL Kennard - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… condensed with 2,s-dihydrofuran to give the same precursor which is converted into isobenzan by chlorination in carbon tetra~hloride.~,~ Isobenzan shows acute mammalian toxicity, …
Number of citations: 2 www.publish.csiro.au
EA Heemstra-Lequin, GJ van Esch - Isobenzan, 1992 - pesquisa.bvsalud.org
Isobenzan | Geneva; World Health Organization; 1992. 62 p. ilus, tab.… Isobenzan … Isobenzan …
Number of citations: 0 pesquisa.bvsalud.org
World Health Organization - Isobenzan/published under the …, 1992 - pesquisa.bvsalud.org
… posed by exposure to isobenzan. This cyclodiene insecticide was … and chemical properties of isobenzan and review data on … Other studies reviewed show that isobenzan is readily …
Number of citations: 0 pesquisa.bvsalud.org

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